molecular formula C15H21NO2 B11724394 3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid

3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid

Cat. No.: B11724394
M. Wt: 247.33 g/mol
InChI Key: BPFHXBYBEYVPMZ-UHFFFAOYSA-N
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Description

3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid is a synthetic organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . This compound is characterized by a cyclohexyl group attached to a dimethylpyrrole ring, which is further connected to a propenoic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a cyclohexyl ketone and a suitable amine, followed by cyclization.

    Introduction of the Propenoic Acid Moiety: The propenoic acid group is introduced via a Heck reaction, where the pyrrole derivative is coupled with an acrylate ester under palladium catalysis.

    Final Acidification: The ester is hydrolyzed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products Formed

Scientific Research Applications

3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various disease models.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interaction with biological targets .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C15H21NO2/c1-11-10-13(8-9-15(17)18)12(2)16(11)14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,17,18)

InChI Key

BPFHXBYBEYVPMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=CC(=O)O

Origin of Product

United States

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